molecular formula C13H20N6O2S B2771666 4-(1H-1,2,3-triazol-1-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine CAS No. 2320505-14-2

4-(1H-1,2,3-triazol-1-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Cat. No.: B2771666
CAS No.: 2320505-14-2
M. Wt: 324.4
InChI Key: GOCUTMLKRJVVFO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C13H20N6O2S and its molecular weight is 324.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds Research has shown that derivatives of piperidine, including those incorporating a triazolyl moiety, play a crucial role in the synthesis of various heterocyclic compounds. These compounds are designed to explore their potential in medicinal chemistry, especially as antimicrobial agents. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety have been synthesized starting from related piperidine compounds, demonstrating antimicrobial activities (Ammar et al., 2004).

Antimicrobial Activity A variety of heterocyclic compounds derived from piperidine and containing a triazolyl group have been evaluated for their antimicrobial properties. These studies include the development of compounds that show potent activity against a range of microbial pathogens. The synthesis and antimicrobial evaluation of these compounds are significant for discovering new therapeutic agents (Krolenko et al., 2016).

Cannabinoid Receptor Antagonists Research into the synthesis of cannabinoid receptor antagonists has utilized piperidine derivatives, including those with triazolyl moieties. These studies aim to understand the structure-activity relationships and develop compounds that can serve as potent ligands for cannabinoid receptors, offering insights into the therapeutic potential of such antagonists (Shim et al., 2002).

Drug Delivery Systems The incorporation of pyrenyl derivatives into water-soluble metalla-cages for drug delivery has been explored, utilizing the structural attributes of piperidine derivatives for encapsulating lipophilic compounds. This research is pivotal for developing novel drug delivery systems that enhance the solubility and bioavailability of therapeutic agents (Mattsson et al., 2010).

Properties

IUPAC Name

4-(triazol-1-yl)-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-10-13(11(2)17(3)15-10)22(20,21)18-7-4-12(5-8-18)19-9-6-14-16-19/h6,9,12H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCUTMLKRJVVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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